Rogaratinib - 1443530-05-9

Rogaratinib

Catalog Number: EVT-281900
CAS Number: 1443530-05-9
Molecular Formula: C23H26N6O3S
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rogaratinib (BAY 1163877) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is classified as a pan-FGFR inhibitor due to its activity against all four FGFR subtypes. [] Rogaratinib has been investigated in preclinical and clinical trials for the treatment of various cancers, including urothelial bladder cancer, squamous cell lung cancer, head and neck cancer, and breast cancer. [, , , , , , , , , , , , ]

Synthesis Analysis

A detailed synthesis of Rogaratinib was first described by Siegel et al. [] The synthesis involves a multistep process culminating in the formation of the key benzothiophen-2-yl-boronic acid building block. Further details regarding the synthesis optimization, including alternative routes explored, are described by Janiak et al. [] The optimized synthesis involved a shift from a thiophene-construction approach to a benzene-ring formation strategy. []

Molecular Structure Analysis

The molecular structure of Rogaratinib has been elucidated, and its molecular formula is C24H20BN3O3S. [] Detailed information about its structural features, bond lengths, and angles can be found in the original research publications.

Chemical Reactions Analysis

The chemical reactivity of Rogaratinib is primarily centered around its interaction with the kinase domains of FGFRs. [] The specific chemical reactions involved in this binding interaction are complex and have not been extensively detailed in the provided abstracts.

Mechanism of Action

Rogaratinib exerts its antitumor activity by binding to and inhibiting the kinase activity of FGFRs 1-4. [] This inhibition disrupts downstream signaling pathways, including the MAPK and PI3K pathways, which are often dysregulated in cancer cells. [, ] By blocking FGFR signaling, Rogaratinib reduces cancer cell proliferation, survival, and tumor growth. []

Studies have shown that Rogaratinib effectively inhibits FGFR4 phosphorylation and downstream signaling at clinically relevant doses. [] In FGFR-amplified cell lines, Rogaratinib treatment disrupts FGFR and ERK phosphorylation, suggesting that its anti-proliferative effects are mediated by FGFR/ERK pathway inhibition. []

Applications
  • Preclinical Cancer Models: Rogaratinib has shown promising antitumor activity in numerous preclinical models of FGFR-overexpressing cancers. [] This includes in vitro and in vivo studies using cell lines and patient-derived xenograft models representing various cancer types, such as lung, breast, colon, and bladder cancer. []

  • Biomarker Development: Research on Rogaratinib has contributed to the development of FGFR mRNA expression as a potential biomarker for predicting response to FGFR inhibitors. [, , , , , , ] Studies have shown that elevated FGFR mRNA expression levels correlate with increased sensitivity to Rogaratinib treatment in several cancer types. [, , ]

  • Combination Therapies: Studies have explored combining Rogaratinib with other therapies to enhance its antitumor activity or overcome resistance mechanisms. [, ] For example, combining Rogaratinib with the PI3K inhibitor Copanlisib has shown promise in preclinical models of urothelial bladder cancer and hepatocellular carcinoma. [, ] In addition, combining Rogaratinib with Fulvestrant and Palbociclib demonstrated promising clinical activity in patients with hormone receptor-positive breast cancer. []

  • Resistance Mechanisms: Research on Rogaratinib has provided insights into potential mechanisms of resistance to FGFR inhibitors. [] Studies using resistant cell lines generated by chronic exposure to Rogaratinib have revealed changes in gene expression and activation of other receptor tyrosine kinases, such as EGFR, ErbB3, and MET. [] These findings highlight the complexity of FGFR inhibitor resistance and suggest potential strategies for overcoming it.

Copanlisib

Compound Description: Copanlisib is a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with dominant activity against the α and δ isoforms. [, , ] It is approved for treating relapsed follicular lymphoma. []

Relevance: Research suggests Copanlisib could enhance the anti-tumor activity of Rogaratinib in urothelial bladder cancer (UBC) models overexpressing fibroblast growth factor receptors (FGFRs). [] While Rogaratinib primarily inhibits FGFR signaling, Copanlisib targets the PI3K pathway, which can contribute to Rogaratinib resistance. [, ] Combining these compounds may improve treatment efficacy, especially in UBC tumors with PIK3CA mutations, which are associated with reduced Rogaratinib sensitivity. []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody targeting the epidermal growth factor receptor (EGFR). [] It is used in treating various cancers, including head and neck squamous cell carcinoma (HNSCC). []

Relevance: Studies investigated combining Rogaratinib with Cetuximab in HNSCC models. [] Both compounds target distinct receptor tyrosine kinases (RTKs) involved in tumor growth and progression. [, ] The research focused on assessing their combined efficacy, particularly in Cetuximab-resistant models, to explore potential synergistic effects and overcome resistance mechanisms. []

Erdafitinib

Compound Description: Erdafitinib is a potent tyrosine kinase inhibitor of FGFRs 1–4. [] The FDA has granted accelerated approval to Erdafitinib for treating adult patients with locally advanced or metastatic urothelial carcinoma harboring activating mutations or fusions in FGFR2 or FGFR3 genes after disease progression on platinum-containing chemotherapy. []

Relevance: Like Rogaratinib, Erdafitinib targets FGFRs, making it a relevant comparator in treating urothelial carcinoma with FGFR alterations. [, ] Both drugs are being investigated in clinical trials for their efficacy and safety profiles. [, , ] While Rogaratinib is a pan-FGFR inhibitor, Erdafitinib has shown particular efficacy in patients with specific FGFR2/3 alterations. [] Comparing their clinical outcomes and understanding potential differences in their mechanisms of action can inform treatment strategies for FGFR-altered urothelial carcinoma.

Infigratinib

Compound Description: Infigratinib is another FGFR inhibitor under investigation for treating urothelial cancer. [, ]

Relevance: Similar to Rogaratinib and Erdafitinib, Infigratinib belongs to the class of FGFR inhibitors. [, ] Its inclusion in clinical trials for urothelial cancer makes it a relevant compound for comparison. Understanding the similarities and differences in their efficacy, safety, and potential for resistance development will be crucial for optimizing treatment strategies for this cancer type.

Pemigatinib

Compound Description: Pemigatinib is an FGFR inhibitor being studied as a potential treatment option for urothelial cancer. [, ]

Relevance: As an FGFR inhibitor, Pemigatinib shares a similar target with Rogaratinib. [, ] Comparing its clinical performance to that of Rogaratinib and other FGFR inhibitors will provide valuable insights into their relative efficacy, safety, and suitability for different patient populations with urothelial cancer.

Lucitanib

Compound Description: Lucitanib is a multi-targeted tyrosine kinase inhibitor (MTKI) that targets FGFR, VEGFR, and PDGFR families. []

Relevance: Research suggests Lucitanib demonstrates higher efficacy than Rogaratinib in preclinical models of ER+ breast cancer with FGFR1/4 and/or FGF3/4/19 amplifications. [] While both compounds target FGFRs, Lucitanib's multi-kinase activity contributes to its superior efficacy. [] This difference highlights the potential limitations of selective FGFR inhibitors like Rogaratinib in specific cancer contexts and suggests that MTKIs like Lucitanib may offer broader antitumor activity due to their ability to target multiple pathways involved in tumor growth and survival.

Palbociclib

Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. [, ] It is used in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. [, ]

Relevance: Researchers explored combining Palbociclib with Rogaratinib and Fulvestrant in HR+ breast cancer patients with FGFR1/2 amplification or overexpression who experienced disease progression on first-line CDK4/6 inhibitor plus AI therapy. [, ] The rationale behind this triple blockade is to target multiple pathways implicated in resistance mechanisms to endocrine therapy and CDK4/6 inhibition. [] Palbociclib inhibits CDK4/6, which plays a role in cell cycle progression. [] Combining these agents aimed to achieve better disease control and overcome resistance in this patient population. [, ]

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in treating HR+ breast cancer. [, ]

Relevance: Like Palbociclib, Fulvestrant was studied in combination with Rogaratinib to address resistance mechanisms in HR+ breast cancer with FGFR1/2 alterations. [, ] Fulvestrant works by blocking estrogen signaling, a key driver in HR+ breast cancer growth. [] Combining Fulvestrant with Rogaratinib and Palbociclib aimed to create a more comprehensive blockade of interconnected pathways contributing to tumor progression and therapy resistance in this specific breast cancer subtype. [, ]

Atezolizumab

Compound Description: Atezolizumab is a programmed death-ligand 1 (PD-L1) inhibitor, an immune checkpoint inhibitor that enhances the immune system's ability to attack cancer cells. [, ]

Relevance: Combining Rogaratinib with Atezolizumab demonstrated favorable clinical efficacy and tolerability in patients with cisplatin-ineligible metastatic urothelial cancer characterized by high FGFR1/3 mRNA expression and generally low/negative PD-L1 expression. [] Researchers explored combining these agents to investigate potential synergistic effects between FGFR inhibition by Rogaratinib and immunotherapy with Atezolizumab in urothelial cancer. [, ] This approach aimed to enhance antitumor activity by targeting both tumor cells directly and the tumor microenvironment. [] Notably, encouraging efficacy was observed irrespective of PD-L1 expression or FGFR3 mutation status, suggesting potential benefits in a broader patient population. []

Properties

CAS Number

1443530-05-9

Product Name

Rogaratinib

IUPAC Name

4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27)

InChI Key

HNLRRJSKGXOYNO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N

Solubility

Soluble in DMSO

Synonyms

Rogaratinib; BAY-1163877: BAY1163877: BAY 1163877

Canonical SMILES

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.